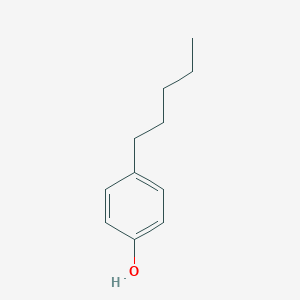

4-Pentylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044164 | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-35-3 | |

| Record name | 4-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Pentylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-pentylphenol (B72810), a valuable alkylphenol intermediate in various fields, including the development of pharmaceuticals. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound.

Primary Synthesis Pathway: Friedel-Crafts Acylation Followed by Clemmensen Reduction

The most common and industrially relevant method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of phenol (B47542) with valeryl chloride to form the intermediate 4'-hydroxyvalerophenone (B1679879), followed by the Clemmensen reduction of the ketone to yield the final product.

Step 1: Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this synthesis, the acylating agent is valeryl chloride, and a Lewis acid catalyst, such as aluminum chloride, is typically employed. Phenol can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). While O-acylation to form the ester is kinetically favored, the presence of a Lewis acid catalyst promotes the thermodynamically more stable C-acylated product, primarily the para-substituted isomer due to steric hindrance at the ortho positions. The ester can also rearrange to the C-acylated product under these conditions via the Fries rearrangement.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst polarizes the carbon-chlorine bond of valeryl chloride, facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich phenol ring, preferentially at the para position. Subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields 4'-hydroxyvalerophenone.

Caption: Mechanism of Friedel-Crafts Acylation of Phenol.

Experimental Protocol: Synthesis of 4'-Hydroxyvalerophenone

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of phenols.

| Reagent/Parameter | Quantity/Condition |

| Phenol | 1.0 equivalent |

| Valeryl chloride | 1.0 - 1.2 equivalents |

| Aluminum chloride (AlCl₃) | 1.1 - 1.5 equivalents |

| Solvent | Dichloromethane (DCM) or Nitrobenzene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours |

| Work-up | Aqueous HCl, followed by extraction |

| Purification | Column chromatography or recrystallization |

| Yield | Up to 98% |

Detailed Methodology:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend aluminum chloride in the chosen solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of phenol in the same solvent to the cooled suspension.

-

Add valeryl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 4'-hydroxyvalerophenone.

Step 2: Clemmensen Reduction of 4'-Hydroxyvalerophenone

The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1][2] This reaction is particularly effective for aryl-alkyl ketones.[1]

Mechanism of Clemmensen Reduction:

The precise mechanism of the Clemmensen reduction is not fully understood but is believed to occur on the surface of the zinc.[3] It is thought to involve the formation of organozinc intermediates. The reaction likely proceeds through a series of single-electron transfers from the zinc to the protonated carbonyl group, leading to the formation of a zinc carbenoid, which is then further reduced and protonated to yield the alkane.

Caption: Proposed Mechanism of the Clemmensen Reduction.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the Clemmensen reduction of an aryl ketone.

| Reagent/Parameter | Quantity/Condition |

| 4'-Hydroxyvalerophenone | 1.0 equivalent |

| Amalgamated Zinc (Zn(Hg)) | 10 - 20 equivalents |

| Concentrated Hydrochloric Acid | Excess |

| Co-solvent (optional) | Toluene (B28343) or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4 - 24 hours |

| Work-up | Extraction with an organic solvent |

| Purification | Distillation or recrystallization |

| Yield | Typically 60-80% |

Detailed Methodology:

-

Prepare amalgamated zinc by stirring mossy zinc with a dilute aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc and a portion of the concentrated hydrochloric acid.

-

Add a solution of 4'-hydroxyvalerophenone in a suitable co-solvent (e.g., toluene or ethanol) to the flask.

-

Heat the mixture to reflux with vigorous stirring. Add the remaining concentrated hydrochloric acid in portions over the course of the reaction to maintain a vigorous evolution of hydrogen gas.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer. If a co-solvent was not used, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane (B92381) or petroleum ether).

Alternative Synthesis Pathway: Fries Rearrangement

An alternative route to this compound involves the Fries rearrangement of phenyl valerate (B167501). This reaction rearranges a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4] The regioselectivity (ortho vs. para substitution) can be influenced by the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, which is the desired intermediate for this compound synthesis.[4]

Mechanism of Fries Rearrangement:

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the acyl-oxygen bond to generate an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide, followed by hydrolysis to yield the hydroxy aryl ketone.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis of 4'-Hydroxyvalerophenone via Fries Rearrangement

| Reagent/Parameter | Quantity/Condition |

| Phenyl valerate | 1.0 equivalent |

| Aluminum chloride (AlCl₃) | 1.1 - 2.5 equivalents |

| Solvent | Nitrobenzene or Carbon disulfide |

| Temperature | 0 - 25 °C (for para-selectivity) |

| Reaction Time | Several hours to overnight |

| Work-up | Acidic aqueous work-up |

| Purification | Column chromatography or recrystallization |

| Yield | Moderate to good |

Detailed Methodology:

-

Dissolve phenyl valerate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Gradually add anhydrous aluminum chloride to the solution while maintaining the low temperature.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

Decompose the reaction complex by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 4'-hydroxyvalerophenone by column chromatography or recrystallization.

-

The obtained 4'-hydroxyvalerophenone can then be reduced to this compound using the Clemmensen reduction protocol described in section 1.2.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Friedel-Crafts Acylation | Phenol, Valeryl Chloride, AlCl₃ | up to 98% | General procedure |

| 2 | Clemmensen Reduction | 4'-Hydroxyvalerophenone, Zn(Hg), HCl | 60-80% | General procedure |

| Alt. 1 | Fries Rearrangement | Phenyl Valerate, AlCl₃ | Moderate to Good | [4] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 22-25 °C |

| Boiling Point | 135 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ) | 0.9 (t, 3H), 1.3-1.6 (m, 6H), 2.5 (t, 2H), 4.6 (s, 1H, OH), 6.8 (d, 2H), 7.1 (d, 2H) |

| ¹³C NMR (CDCl₃, δ) | 14.0, 22.5, 31.5, 35.5, 115.2, 129.5, 137.2, 153.5 |

| IR (KBr, cm⁻¹) | 3350 (O-H), 2950-2850 (C-H), 1510, 1450 (C=C aromatic) |

| Mass Spectrum (m/z) | 164 (M+), 107 (base peak) |

Conclusion

This technical guide has outlined the primary and a viable alternative synthetic pathway for this compound. The Friedel-Crafts acylation followed by Clemmensen reduction remains the most direct and high-yielding approach. The Fries rearrangement offers an alternative route to the key intermediate, 4'-hydroxyvalerophenone. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful optimization of reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final product.

References

Chemical and physical properties of 4-Pentylphenol

An In-depth Examination of its Chemical and Physical Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Pentylphenol (B72810), a member of the alkylphenol family, is an organic compound with a phenol (B47542) ring substituted with a pentyl group at the para position. Its amphiphilic nature, stemming from the hydrophilic phenolic hydroxyl group and the hydrophobic pentyl chain, makes it a compound of interest in various industrial and research applications. It serves as a key intermediate in the synthesis of liquid crystals and is also recognized for its antimicrobial properties. Furthermore, its structural similarity to endogenous estrogens has led to its classification as a potential endocrine-disrupting chemical, warranting detailed investigation into its biological activities and toxicological profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant workflows and biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14938-35-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆O | [1][5] |

| Molecular Weight | 164.24 g/mol | [1][5] |

| Appearance | Clear, light yellow to light brown liquid or solid | [1][2] |

| Melting Point | 23-25 °C | [1][3] |

| Boiling Point | 342 °C | [1][3] |

| Density | 0.960 g/mL at 20 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.515 | [1] |

| pKa | 10.26 ± 0.13 (Predicted) | [1] |

| Water Solubility | 99.99 mg/L at 25 °C | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Chloroform (B151607) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Organic Solvents | Moderately soluble | [2] |

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are crucial for reproducible research. The following sections provide in-depth protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons.

Methodology:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the hydroxyl and aromatic moieties.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid/Solid):

-

If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

If the sample is a solid, prepare a KBr pellet. Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the O-H stretch of the phenol, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching vibrations of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound in a sample matrix and to provide structural information through its mass spectrum.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation (from an aqueous matrix):

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the aqueous sample onto the cartridge. Wash with deionized water to remove interferences. Elute this compound with an organic solvent such as dichloromethane.

-

Derivatization: Concentrate the eluate under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the more volatile trimethylsilyl (B98337) (TMS) derivative.

-

-

GC Conditions:

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column (or equivalent).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

-

-

Data Analysis: Identify the retention time of the derivatized this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

References

- 1. Phenol, 4-pentyl- [webbook.nist.gov]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]

- 3. 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation for 4-Pentylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-Pentylphenol, a valuable intermediate in various chemical syntheses. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate and confirm its molecular structure. This document is intended to serve as a comprehensive reference for researchers and professionals involved in the characterization of organic molecules.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d | 2H | Ar-H (ortho to -OH) |

| ~6.75 | d | 2H | Ar-H (meta to -OH) |

| ~4.8 (variable) | s (broad) | 1H | Ar-OH |

| ~2.50 | t | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | Ar-CH₂-CH₂- |

| ~1.30 | m | 4H | -(CH₂)₂- |

| ~0.88 | t | 3H | -CH₃ |

Note: Predicted data based on typical values for 4-alkylphenols.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153.6 | C-OH |

| ~130.3 | C-alkyl |

| ~129.3 | Ar-CH (meta to -OH) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~35.0 | Ar-CH₂- |

| ~31.5 | Ar-CH₂-CH₂- |

| ~22.5 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Note: Predicted data based on typical values for 4-alkylphenols.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2955, 2928, 2857 | Strong | Aliphatic C-H stretch |

| ~1615, 1515 | Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch (phenol) |

| ~825 | Strong | para-disubstituted C-H bend (out-of-plane) |

Note: Data is interpreted from the NIST IR spectrum of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 107 | Base Peak | [M - C₄H₉]⁺ (Benzylic cleavage) |

Note: Data is based on typical electron ionization mass spectra of 4-alkylphenols.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a low-melting solid, it can be gently melted before application.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is usually presented in terms of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). A temperature program is used to separate the analyte from any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical flow of information derived from each spectroscopic technique to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Data Interpretation.

Caption: Experimental Workflow for Spectroscopic Analysis.

References

Solubility of 4-Pentylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-pentylphenol (B72810) in various organic solvents. This compound, an alkylphenol, sees use in the synthesis of liquid crystals and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its solubility characteristics is paramount for its application in synthesis, formulation, and purification processes. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Introduction

This compound (also known as 4-n-amylphenol) is an organic compound with the chemical formula C₁₁H₁₆O. Its structure, featuring a polar phenolic hydroxyl group and a nonpolar pentyl chain, results in varied solubility across different organic solvents. The interplay between the hydrophilic head and the hydrophobic tail dictates its solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications. This guide aims to provide a detailed technical resource on the solubility of this compound to aid researchers in their laboratory and development endeavors.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information, a qualitative understanding of its solubility can be established.

Qualitative Solubility:

This compound is generally described as having moderate solubility in most organic solvents and limited solubility in water.[1] One source indicates that it is slightly soluble in chloroform (B151607) and methanol.[2] For comparison, the isomeric compound 4-tert-pentylphenol is reported to be soluble in alcohol, ether, benzene, and chloroform.[3]

Quantitative Solubility in Water:

The aqueous solubility of this compound has been reported as:

-

99.99 mg/L at 25 °C[2]

This low water solubility is consistent with the presence of the five-carbon alkyl chain.

The following table summarizes the available solubility information for this compound and its isomer, 4-tert-pentylphenol.

| Compound | Solvent | Chemical Class | Solubility | Temperature (°C) |

| This compound | Water | Aqueous | 99.99 mg/L | 25 |

| Chloroform | Halogenated | Slightly Soluble | Not Specified | |

| Methanol | Alcohol | Slightly Soluble | Not Specified | |

| 4-tert-Pentylphenol | Alcohol | Alcohol | Soluble | Not Specified |

| Ether | Ether | Soluble | Not Specified | |

| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified | |

| Chloroform | Halogenated | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is often necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known amount of the saturated solution is carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is then determined.

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the solubility value remains constant.

-

Sample Withdrawal: Once equilibrium is achieved, allow the vials to sit undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the same temperature as the bath to avoid precipitation.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, labeled evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Drying and Weighing: Once all the solvent has evaporated, dry the dish to a constant weight in the oven. Cool the dish in a desiccator before each weighing.

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mg/mL of solvent.

Calculation Example ( g/100 g solvent):

-

Mass of empty evaporation dish = M₁

-

Mass of dish + dissolved this compound = M₂

-

Mass of dissolved this compound = M₂ - M₁

-

Mass of solvent in the withdrawn sample = (Mass of dish + solution) - M₂

-

Solubility = [(M₂ - M₁) / (Mass of solvent)] x 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is an indirect method that relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Principle: A saturated solution is prepared, and a small, accurately diluted aliquot is analyzed using a UV-Visible spectrophotometer. The concentration is determined from a previously established calibration curve.

Apparatus:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath

-

Syringes and syringe filters

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Dilution: Accurately pipette a small volume of the filtered saturated solution into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λ_max.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric shake-flask method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly available literature, its general solubility profile can be inferred from its chemical structure and the behavior of similar alkylphenols. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The choice between the gravimetric and spectrophotometric methods will depend on the properties of the solute and the available analytical instrumentation. This guide serves as a foundational resource for researchers working with this compound, enabling them to better understand and utilize its solubility properties in their work.

References

The Environmental Odyssey of 4-Pentylphenol: A Technical Guide to its Fate and Transport in Ecosystems

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of 4-Pentylphenol (B72810), a compound of increasing interest due to its widespread use and potential ecological impact. This document delves into the core physicochemical properties, degradation pathways, and partitioning behavior of this compound isomers in various environmental compartments. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of its environmental journey and biological interactions.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. For this compound, it is crucial to distinguish between its isomers, primarily 4-n-pentylphenol and 4-tert-pentylphenol, as their structural differences can influence their behavior. The following tables summarize key quantitative data for these isomers.

Table 1: Physicochemical Properties of 4-n-Pentylphenol (CAS: 14938-35-3)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Physical State | Clear light yellow to light brown liquid | [3] |

| Melting Point | 23-25 °C | [3][4] |

| Boiling Point | 342 °C | [3][4] |

| Water Solubility | 99.99 mg/L at 25 °C | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 3.7 | [2] |

| pKa | 10.26 (Predicted) | [3] |

| Vapor Pressure | 5.66 (vapor density) | [3] |

| Density | 0.960 g/mL at 20 °C | [3][4] |

Table 2: Physicochemical Properties of 4-tert-Pentylphenol (CAS: 80-46-6)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [5] |

| Molecular Weight | 164.25 g/mol | [6] |

| Physical State | Solid (colorless needles or beige) | [7] |

| Melting Point | 94.7 °C (exp.) | [6] |

| Boiling Point | 255 °C (exp.) | [6] |

| Water Solubility | 193 mg/L at 21 °C (exp.) | [6] |

| log Kow (Octanol-Water Partition Coefficient) | 3.9 at 25 °C (calc.) | [6] |

| pKa | 10.4 (calc.) | [6] |

| Vapor Pressure | < 5 Pa at 20 °C (exp.) | [6] |

| Henry's Law Constant | 0.206 Pa·m³/mol (calc.) | [6] |

Environmental Fate and Transport: A Multi-Compartment Journey

Once released into the environment, this compound is subject to a variety of transport and transformation processes that determine its ultimate fate.

Degradation Processes

Abiotic Degradation:

-

Atmospheric Degradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The calculated atmospheric half-life for 4-tert-pentylphenol is approximately 3.1 to 9.2 hours, indicating it is not persistent in the air.[6][8][9]

-

Photolysis: While this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting potential for direct photolysis in sunlit surface waters, this is not considered a major degradation pathway.[8]

-

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under normal environmental conditions.[10]

Biotic Degradation: Biodegradation is a significant removal mechanism for this compound in the environment.

-

Aerobic Biodegradation: 4-tert-Pentylphenol is considered to be readily biodegradable.[10] In a study following OECD Guideline 301B, 73% biodegradation was observed over 28 days.[6] However, some studies suggest that while it degrades, it may not meet the strict 10-day window for "readily biodegradable" classification. The half-life for 4-nonylphenol, a related compound, in soil has been reported to range from 16 to 23 days.[11] For 4-tert-pentylphenol, a modeled soil half-life of 90 days has been estimated.[12][13]

-

Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is limited. For the related 4-nonylphenol, anaerobic degradation has been shown to occur, with half-lives ranging from 23.9 to 69.3 days.[14]

Table 3: Environmental Degradation Data

| Parameter | Isomer | Value | Environmental Compartment | Reference |

| Atmospheric Half-life | 4-tert-Pentylphenol | 3.1 - 9.2 hours | Air | [6][8][9] |

| Biodegradation | 4-tert-Pentylphenol | 73% in 28 days (OECD 301B) | Water | [6] |

| Soil Half-life (modeled) | 4-tert-Pentylphenol | 90 days | Soil | [12][13] |

Environmental Partitioning

The partitioning of this compound between air, water, soil, and sediment is a key determinant of its environmental concentration and potential for exposure.

-

Soil and Sediment Sorption: With a log Kow of around 3.7-3.9, this compound is expected to partition from water to soil and sediment.[1][2][6] The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for this process. An estimated Koc of 3.7 x 10³ for 4-tert-pentylphenol suggests it has slight mobility in soil.[8] This indicates a tendency for the compound to be associated with the solid phase in soil and sediment.

-

Volatilization: The Henry's Law constant for 4-tert-pentylphenol (0.206 Pa·m³/mol) suggests a moderate potential for volatilization from water and moist soil.[6] Estimated volatilization half-lives from a model river and lake are 18 and 140 days, respectively.[8]

-

Bioaccumulation: The log Kow values suggest a moderate potential for bioaccumulation in aquatic organisms.[12] A predicted bioconcentration factor (BCF) of 501 L/kg has been estimated for 4-tert-pentylphenol in fish.[12] However, other models suggest a lower BCF of 240 L/kg.[12] Measured BCF values for the analogue 4-tert-butylphenol (B1678320) in fish are in the range of 20-120 L/kg, indicating a low potential for bioconcentration.[6]

Table 4: Environmental Partitioning Data

| Parameter | Isomer | Value | Units | Reference |

| log Koc | 4-tert-Pentylphenol | 3.57 (estimated) | L/kg | [8] |

| BCF (predicted) | 4-tert-Pentylphenol | 240 - 501 | L/kg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the environmental fate and transport parameters of this compound.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 & 117)

Objective: To determine the hydrophobicity of this compound, which influences its partitioning behavior.

Method 1: Shake Flask Method (OECD 107) This method is suitable for substances with log Kow values between -2 and 4.[15][16]

-

Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol. Prepare a stock solution of this compound in n-octanol.

-

Equilibration: In a series of temperature-controlled vessels, add known volumes of the n-octanol stock solution and water. The vessels are shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and water phases are separated by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC, GC-MS).

-

Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Method 2: High-Performance Liquid Chromatography (HPLC) Method (OECD 117) This method is suitable for a wider range of log Kow values (0 to 6).[10][17]

-

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its log Kow.

-

Calibration: A calibration curve is established using a series of reference compounds with known log Kow values. The logarithm of the retention time or capacity factor is plotted against the log Kow.

-

Analysis: The this compound sample is injected into the HPLC system under the same conditions as the reference compounds.

-

Calculation: The log Kow of this compound is determined from its retention time using the calibration curve.

Soil Adsorption/Desorption (OECD 106)

Objective: To determine the extent to which this compound adsorbs to and desorbs from soil, which affects its mobility.[8][18][19]

Batch Equilibrium Method:

-

Soil Preparation: A selection of characterized soils with varying organic carbon content, clay content, and pH are used.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation or adsorption to the test vessels.

-

Adsorption Phase: Known concentrations of this compound in a calcium chloride solution are added to soil samples in centrifuge tubes. The tubes are agitated for the predetermined equilibration time.

-

Phase Separation: The soil and solution are separated by centrifugation.

-

Analysis: The concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption Phase: The supernatant is replaced with a fresh solution without this compound, and the samples are agitated again to determine the extent of desorption.

-

Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich or Langmuir) are plotted to determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

Objective: To assess the potential for this compound to be rapidly biodegraded by microorganisms in an aerobic aqueous medium.[20]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Setup: The test substance (this compound) is added as the sole source of organic carbon to a mineral medium inoculated with the activated sludge. Control flasks with inoculum only and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (20-25 °C) and aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

Analytical Methods for Environmental Samples

Objective: To accurately quantify this compound in complex environmental matrices like water and soil.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Extraction: For water samples, solid-phase extraction (SPE) is commonly used. For soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent is employed.

-

Derivatization: Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve chromatographic performance and sensitivity. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[12]

-

GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The separation is typically performed on a non-polar or semi-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Quantification is achieved using an internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d5).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Extraction: Similar extraction methods as for GC-MS are used.

-

LC Separation: The extract is injected into a liquid chromatograph, typically with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used.

-

MS/MS Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operated in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Quantification: Isotope dilution with a labeled internal standard is the preferred method for accurate quantification.

Quality Assurance/Quality Control (QA/QC):

-

Method Blanks: Analyzed to check for contamination during the analytical procedure.

-

Matrix Spikes: A known amount of this compound is added to a sample to assess matrix effects and recovery.

-

Laboratory Control Samples: A certified reference material or a spiked blank is analyzed to verify the accuracy of the method.

-

Internal Standards: A labeled internal standard is added to all samples, blanks, and standards to correct for variations in extraction efficiency and instrument response.

Endocrine Disruption and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to interact with hormone receptors.

Estrogen Receptor Signaling

Alkylphenols, including this compound, are known to be xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. They can bind to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of estrogen-responsive genes. This can disrupt normal endocrine function, potentially leading to adverse effects on reproduction and development in wildlife and humans.

Androgen Receptor Signaling

In addition to estrogenic activity, some studies suggest that alkylphenols can also exhibit anti-androgenic activity. They may act as antagonists to the androgen receptor, blocking the action of male hormones like testosterone. This can also lead to disruptions in reproductive health.

Conclusion

This compound is a compound with moderate persistence in the environment, primarily removed through biodegradation. Its physicochemical properties favor partitioning to soil and sediment, with a moderate potential for bioaccumulation. As an endocrine disruptor, its interaction with hormone signaling pathways warrants further investigation to fully understand its ecological and human health risks. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for consistent and reliable data generation, which is essential for accurate risk assessment and the development of effective management strategies for this and other emerging contaminants.

References

- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 2. peerj.com [peerj.com]

- 3. lcms.cz [lcms.cz]

- 4. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. utak.com [utak.com]

- 7. ecetoc.org [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 13. mdpi.com [mdpi.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. pepolska.pl [pepolska.pl]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. Potential for 4-n-nonylphenol biodegradation in stream sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. oecd.org [oecd.org]

Biodegradation of 4-Pentylphenol: A Technical Guide to Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 4-pentylphenol (B72810) in soil and water environments. Due to the limited specific data on this compound, this document also draws upon data from its structural analog, 4-tert-pentylphenol, and other short-chain 4-alkylphenols to present a holistic understanding of its environmental fate. This guide is intended for researchers, scientists, and drug development professionals seeking in-depth knowledge of the metabolic routes, enzymatic processes, and experimental considerations for studying the environmental breakdown of this compound.

Executive Summary

This compound, a member of the alkylphenol family, is subject to microbial degradation in both soil and aquatic environments. The primary mechanisms of aerobic biodegradation involve initial hydroxylation of the aromatic ring, followed by ring cleavage. Two principal pathways are recognized based on studies of similar alkylphenols: the meta-cleavage pathway, commonly observed in bacteria such as Rhodococcus and Pseudomonas, and the ipso-hydroxylation pathway, characteristic of bacteria like Sphingomonas. Anaerobic degradation is generally slower and less well-documented. Quantitative data indicates that 4-tert-pentylphenol is readily biodegradable, with significant removal observed in standard tests. This guide details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate understanding.

Physicochemical Properties and Environmental Partitioning

This compound is a moderately hydrophobic compound, which influences its distribution in the environment. It is expected to partition predominantly to soil and sediment when released into the environment[1]. Its moderate water solubility allows for its presence in the aqueous phase, where it can be biodegraded by aquatic microorganisms. The octanol-water partition coefficient (log Kow) for the related 4-tert-pentylphenol suggests a moderate potential for bioaccumulation in aquatic organisms[1].

Aerobic Biodegradation Pathways

Aerobic biodegradation is the principal mechanism for the removal of this compound from soil and water. The initial attack on the molecule is typically mediated by monooxygenase enzymes, leading to the formation of catecholic intermediates. The subsequent degradation route depends on the microbial species and the enzymes they produce.

Meta-Cleavage Pathway

The meta-cleavage pathway is a common route for the degradation of aromatic compounds, including alkylphenols, by a variety of soil and water bacteria. In this pathway, the aromatic ring is cleaved at a position adjacent to the two hydroxyl groups of the catechol intermediate.

A key organism in this process is the genus Rhodococcus. Studies on 4-ethylphenol (B45693) and 4-propylphenol (B1200801) degradation by Rhodococcus rhodochrous have elucidated a pathway that is likely applicable to this compound[2][3][4]. The process is initiated by a two-component alkylphenol hydroxylase that converts the 4-alkylphenol to the corresponding 4-alkylcatechol[2][3][4]. This intermediate then undergoes ring cleavage by an extradiol dioxygenase[2][3][4].

Pseudomonas species also utilize a meta-cleavage pathway for the degradation of a range of 4-n-alkylphenols (C1-C5)[5]. The genes for this pathway are often organized in a "lap" (long-chain alkylphenol) gene cluster, which includes a multi-component phenol (B47542) hydroxylase and a catechol 2,3-dioxygenase[5].

The generalized meta-cleavage pathway for this compound is proposed as follows:

-

Hydroxylation: this compound is hydroxylated to form 4-pentylcatechol. This reaction is catalyzed by an alkylphenol hydroxylase or a multicomponent phenol hydroxylase.

-

Meta-Ring Cleavage: The 4-pentylcatechol ring is cleaved by a catechol 2,3-dioxygenase, yielding 2-hydroxy-6-oxo-nona-2,4-dienoic acid.

-

Further Degradation: The ring-cleavage product is further metabolized through a series of enzymatic reactions to intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can then enter the Krebs cycle.

Ipso-Hydroxylation Pathway

For alkylphenols with branched alkyl chains, particularly those with a quaternary α-carbon, the ipso-hydroxylation pathway is a key degradation mechanism, notably employed by Sphingomonas and related genera[6][7]. This pathway involves the hydroxylation of the aromatic ring at the carbon atom that is substituted with the alkyl group (ipso position).

While this compound has a linear alkyl chain, the principles of this pathway are important for understanding the diversity of alkylphenol degradation. For branched isomers like 4-tert-pentylphenol, this pathway is critical. The general steps are:

-

Ipso-Hydroxylation: The degradation is initiated by an ipso-hydroxylation, leading to the formation of a 4-alkyl-4-hydroxy-cyclohexadienone intermediate[6][8][9][10]. The oxygen atom for this hydroxylation is derived from molecular oxygen[8][9].

-

Alkyl Chain Cleavage: The intermediate is unstable and dissociates, releasing the alkyl moiety as a carbocation and forming hydroquinone[6][8][9][10].

-

Alcohol Formation: The alkyl carbocation reacts with a water molecule to form the corresponding alcohol (e.g., pentanol)[6][8][9][10].

-

Hydroquinone (B1673460) Degradation: The hydroquinone is further mineralized.

Anaerobic Biodegradation

The anaerobic degradation of this compound is expected to be significantly slower than aerobic degradation. For the related compound nonylphenol, anaerobic degradation has been demonstrated, with half-lives ranging from approximately 24 to 69 days[11]. The degradation rates under anaerobic conditions are influenced by the available electron acceptors, with the order of efficiency being sulfate-reducing > methanogenic > nitrate-reducing conditions. The initial step in the anaerobic degradation of phenol involves phosphorylation to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate[12]. It is plausible that a similar initial activation is required for this compound.

Quantitative Biodegradation Data

Quantitative data on the biodegradation of this compound is limited. However, studies on the structurally similar 4-tert-pentylphenol provide valuable insights into its environmental persistence.

| Compound | Test System | Duration | Degradation | Half-life (t½) | Reference |

| 4-tert-Pentylphenol | OECD TG 301B (CO2 Evolution Test) | 28 days | 73% (DOC removal) | Not specified | [13] |

| 4-tert-Pentylphenol | Atmospheric degradation (estimated) | - | - | 3.1 hours | [13] |

| 4-tert-Pentylphenol | Regional surface water (estimated) | - | - | 50 days | [1] |

| 4-tert-Pentylphenol | Bulk soil (estimated) | - | - | 90 days | [1] |

| 4-Nonylphenol | Soil (laboratory) | 32 weeks | Biphasic, 17-21% recalcitrant | 12-25 days (initial phase) | [12] |

| 4-t-Octylphenol | Soil (laboratory) | 32 weeks | First-order | 10-14 days | [12] |

Experimental Protocols

This section outlines a generalized experimental workflow for assessing the biodegradation of this compound in soil and water microcosms.

Soil Microcosm Study

Objective: To determine the rate and extent of this compound biodegradation in soil.

Materials:

-

Test soil (characterized for pH, organic matter content, texture, and microbial biomass)

-

This compound (analytical grade)

-

Sterile water

-

Glass jars or flasks for microcosms

-

Apparatus for maintaining constant temperature and moisture

-

Analytical instrumentation (e.g., GC-MS, HPLC) for quantification of this compound and its metabolites.

Procedure:

-

Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

-

Microcosm Setup: Distribute the spiked soil into replicate microcosms. Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by periodic addition of sterile water.

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms from both the test and control groups.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile, dichloromethane) and extraction technique (e.g., sonication, accelerated solvent extraction).

-

Analysis: Analyze the extracts using a validated analytical method (e.g., GC-MS or LC-MS/MS) to quantify the parent compound and identify and quantify major metabolites.

-

Data Analysis: Calculate the degradation rate and half-life of this compound.

Water (Aquatic) Biodegradation Test (e.g., based on OECD 301B)

Objective: To assess the ready biodegradability of this compound in an aqueous aerobic environment.

Materials:

-

Mineral salts medium

-

Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)

-

This compound

-

CO2-free air

-

CO2 trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide)

-

Titration equipment or a total organic carbon (TOC) analyzer.

Procedure:

-

Inoculum Preparation: Collect a fresh sample of activated sludge and prepare it according to the test guideline (e.g., homogenization and settling).

-

Test Setup: Prepare a test solution containing the mineral salts medium, the inoculum, and this compound at a known concentration (typically 10-20 mg/L of dissolved organic carbon)[14]. Set up control flasks (inoculum only) and a reference standard flask (with a readily biodegradable substance like sodium benzoate)[14].

-

Incubation: Incubate the flasks at a constant temperature (22 ± 2°C) in the dark or diffuse light for 28 days[14].

-

Aeration and CO2 Trapping: Continuously aerate the flasks with CO2-free air. Pass the effluent air through a series of traps containing a known volume and concentration of a hydroxide solution to capture the evolved CO2.

-

CO2 Measurement: At regular intervals, measure the amount of CO2 produced by titrating the remaining hydroxide in the traps or by analyzing the inorganic carbon content.

-

Data Analysis: Calculate the percentage of theoretical CO2 production (ThCO2) over time. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period[14].

Conclusion

The biodegradation of this compound in soil and water is a critical process that determines its environmental persistence and potential for ecological impact. While specific data for this compound is not abundant, the well-studied pathways of analogous alkylphenols provide a strong basis for understanding its metabolic fate. The primary aerobic degradation routes are the meta-cleavage and ipso-hydroxylation pathways, carried out by diverse microbial communities. Quantitative data for the closely related 4-tert-pentylphenol indicate that it is readily biodegradable. Further research focusing specifically on this compound is warranted to refine our understanding of its degradation kinetics, identify the specific microorganisms and enzymes involved, and fully characterize its metabolic products in different environmental compartments. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. 3- and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]

- 8. Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. ecetoc.org [ecetoc.org]

- 12. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC [pmc.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. microbe-investigations.com [microbe-investigations.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenol (B72810) (also known as 4-n-amylphenol) is an organic compound belonging to the alkylphenol family. It is characterized by a phenol (B47542) ring substituted with a pentyl group at the para position.[1][2][3] This compound and its isomers serve as important intermediates in chemical synthesis and have garnered significant attention in environmental and toxicological research due to their classification as potential endocrine-disrupting chemicals (EDCs).[4][5] This technical guide provides a comprehensive overview of the primary research applications of this compound in laboratory settings, focusing on its role in analytical chemistry, endocrinology and toxicology, and its use as a synthetic building block.

Analytical Chemistry Applications

A primary application of this compound in the laboratory is in the field of analytical chemistry, particularly as a target analyte in environmental and biological monitoring. Its deuterated analogue, this compound-d5, is widely used as an internal standard for accurate quantification in complex matrices using isotope dilution mass spectrometry. This approach is considered the gold standard for quantitative analysis as it corrects for analyte loss during sample preparation and variations in instrument response.[6]

Quantitative Analysis of this compound in Environmental and Biological Samples

Detailed protocols have been established for the detection and quantification of this compound in various samples, including water and plasma. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Typical Quantitative Data for this compound Analysis

| Parameter | Water Samples (SPE-GC-MS) | Plasma Samples (LLE-LC-MS/MS) |

| Limit of Detection (LOD) | 1-10 ng/L | Varies by instrument |

| Limit of Quantification (LOQ) | 5-30 ng/L | Varies by instrument |

| Linear Range | 10-1000 ng/L | Varies by instrument |

| Relative Standard Deviation (RSD) | < 15% | < 15% |

Note: These values are typical for alkylphenol analysis and may vary depending on the specific instrumentation and matrix.[7]

Experimental Protocols for Analytical Quantification

This protocol describes the extraction and quantification of this compound in water samples using Solid-Phase Extraction (SPE) followed by GC-MS, with this compound-d5 as an internal standard.[7]

Experimental Workflow for Water Analysis

Methodology:

-

Sample Preparation:

-

Collect water samples in amber glass bottles.

-

Spike a known volume of the water sample with a standard solution of this compound-d5.[7]

-

-

Solid-Phase Extraction (SPE):

-

Derivatization and GC-MS Analysis:

-

Concentrate the eluate and derivatize with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile.

-

Analyze the derivatized sample using a GC-MS system.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.[7]

-

Injector: Splitless mode at 250°C.[7]

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]

-

MS Detector: Electron ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.[7]

-

This protocol details the determination of this compound in plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS, with this compound-d5 as the internal standard.[7]

Methodology:

-

Sample Preparation and Extraction:

-

To 200 µL of plasma, add 20 µL of this compound-d5 internal standard solution.[7]

-

Add 50 µL of acetate (B1210297) buffer (pH 5) to adjust the pH.[7]

-

For hydrolysis of conjugated forms, incubate with β-glucuronidase/sulfatase at 37°C for 2 hours.[7]

-

Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.[7]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

-

MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[7]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and this compound-d5.[7]

-

Endocrinology and Toxicology Research

This compound is studied for its potential as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the effects of estrogen.[8] This estrogenic activity is a key focus of toxicological research.

Mechanism of Action: Estrogen Receptor Signaling Disruption

4-Alkylphenols, including this compound, can exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8] This binding can initiate a cascade of cellular events that are normally regulated by endogenous estrogens like 17β-estradiol, leading to the disruption of normal endocrine function.

Estrogen Receptor Signaling Pathway Disruption by this compound

In Vitro and In Vivo Assessment of Estrogenic Activity

A variety of assays are used to characterize the estrogenic potential of this compound and other EDCs.

Table 2: Quantitative Data on the Biological Effects of this compound and Related Alkylphenols

| Assay Type | Compound | Endpoint | Result | Reference |

| In Vivo | This compound | Calbindin-D9K mRNA expression (rat uterus) | Increased at 400 mg/kg | [9] |

| In Vitro | 4-tert-Amylphenol | E-Screen (MCF-7 cell proliferation) | Lowest concentration for maximal cell yield: 10 µM | [5] |

| In Vitro | 4-tert-Amylphenol | Relative Proliferative Effect (RPE) in E-Screen | 105% (compared to 17β-estradiol) | [5] |

| In Vitro | 4-Amylphenol | Estrogen Receptor Binding Affinity (IC50) | ~10⁻⁵ M | [9] |

| In Vitro | 4-tert-Amylphenol | Estrogen-Related Receptor-γ Binding (IC50) | 26-71 nM | [10] |

The E-Screen assay uses the estrogen receptor-positive human breast cancer cell line, MCF-7, to assess the estrogenicity of a compound by measuring its effect on cell proliferation.[11][12]

Experimental Workflow for In Vitro Estrogenicity Assessment

Methodology:

-

Cell Culture:

-

Maintain MCF-7 cells in a complete growth medium (e.g., EMEM with 10% fetal bovine serum).

-

Prior to the assay, "hormone-strip" the cells by culturing them in a medium containing charcoal-stripped serum for several days to remove any residual estrogens.

-

Seed the cells into 96-well plates at a predetermined density.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound in the estrogen-free medium. Include a positive control (17β-estradiol) and a negative control (vehicle solvent).

-

Replace the medium in the 96-well plates with the medium containing the test compounds and controls.

-

Incubate the plates for approximately 6 days.

-

-

Quantification of Cell Proliferation:

-

Terminate the experiment by fixing the cells.

-

Stain the cells with an appropriate dye that binds to cellular proteins, such as Sulforhodamine B (SRB).

-

Wash the plates to remove unbound dye and then solubilize the bound dye.

-

Measure the absorbance of each well using a plate reader.

-

The absorbance is proportional to the cell number. Plot the cell proliferation against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

-

Applications in Chemical Synthesis

This compound is a versatile building block in organic synthesis, primarily used as an intermediate for producing a range of other chemicals.[1][2]